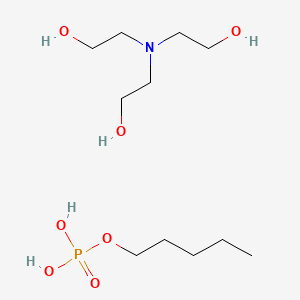
Manganese(2+) disulphamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese(2+) disulphamate can be synthesized through the reaction of manganese(II) salts with disulfamic acid. The typical reaction involves dissolving manganese(II) sulfate in water and then adding disulfamic acid to the solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods
In an industrial setting, this compound can be produced by reacting manganese dioxide with sulfur dioxide and ammonia. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. This method allows for the large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese(2+) disulphamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: It can be reduced to form manganese metal or lower oxidation state manganese compounds.
Substitution: The disulphamate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often performed under inert atmosphere to prevent re-oxidation.
Substitution: Ligand substitution reactions can be carried out using various ligands such as phosphines, amines, or halides. The reactions are usually performed in organic solvents under reflux conditions.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: Coordination complexes with different ligands.
Applications De Recherche Scientifique
Manganese(2+) disulphamate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various manganese compounds and coordination complexes.
Biology: this compound is studied for its potential role in biological systems, particularly in enzymatic reactions where manganese is a cofactor.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of manganese-based catalysts and as a component in certain types of batteries.
Mécanisme D'action
The mechanism of action of manganese(2+) disulphamate involves its interaction with molecular targets such as enzymes and proteins. In biological systems, this compound can act as a cofactor for various enzymes, facilitating redox reactions and other biochemical processes. The compound can also interact with cellular pathways, influencing processes such as oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(II) sulfate: A commonly used manganese salt with similar applications in agriculture and industry.
Manganese(II) chloride: Another manganese salt used in chemical synthesis and as a catalyst.
Manganese(II) acetate: Used in organic synthesis and as a precursor for other manganese compounds.
Uniqueness
Manganese(2+) disulphamate is unique due to its specific ligand environment, which can influence its reactivity and coordination chemistry. The presence of disulphamate ligands can provide distinct properties compared to other manganese salts, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
83929-95-7 |
|---|---|
Formule moléculaire |
H4MnN2O6S2 |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
manganese(2+);disulfamate |
InChI |
InChI=1S/Mn.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
KEXSCPNGYFGPFU-UHFFFAOYSA-L |
SMILES canonique |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




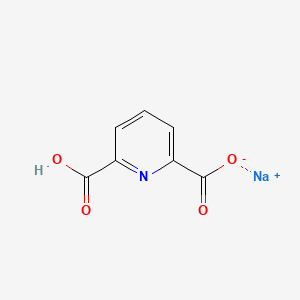

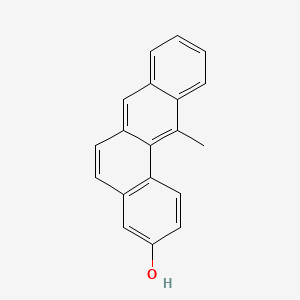
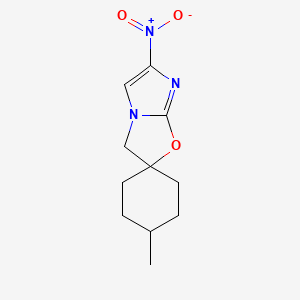
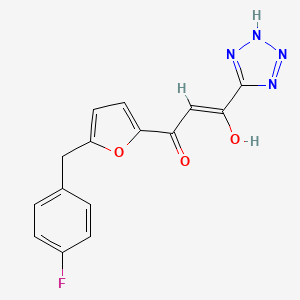

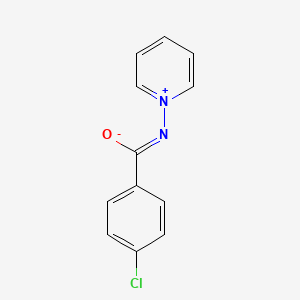
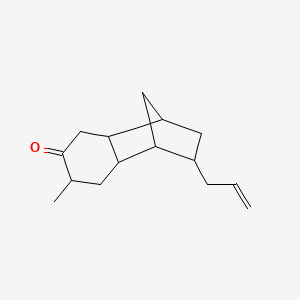
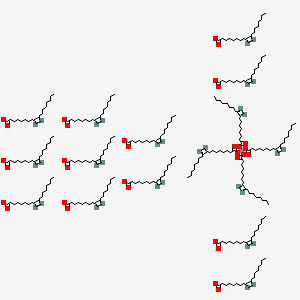

![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
